molecular formula C12H11N3O2S B021062 2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole CAS No. 106636-50-4

2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole

Cat. No. B021062
M. Wt: 261.3 g/mol
InChI Key: ZJKAYMMROJSMCP-UHFFFAOYSA-N
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Description

2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole, also known as MNZ, is a synthetic organic compound that belongs to the class of imidazole derivatives. It has been extensively studied for its potential as an antimicrobial agent and has shown promising results in various scientific research studies.

Mechanism Of Action

The mechanism of action of 2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole involves the formation of reactive metabolites that bind to and damage the DNA of microorganisms. The nitro group of 2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole is reduced by enzymes in the microorganisms to form nitroso and hydroxylamine intermediates. These intermediates then react with DNA, leading to strand breaks and DNA damage. 2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole also disrupts the energy metabolism of microorganisms by inhibiting the activity of pyruvate:ferredoxin oxidoreductase, resulting in the depletion of ATP levels.

Biochemical And Physiological Effects

2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole has been shown to have low toxicity and good bioavailability. It is rapidly absorbed after oral administration and reaches peak plasma concentrations within 1-2 hours. 2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole is metabolized in the liver and excreted mainly in the urine. It has been shown to have no significant effects on the liver or kidney function. 2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole has also been reported to have anti-inflammatory and immunomodulatory effects.

Advantages And Limitations For Lab Experiments

2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole has several advantages for lab experiments. It is readily available and easy to synthesize. It has a broad spectrum of activity against various microorganisms, making it useful for studying the mechanisms of action of antimicrobial agents. However, 2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole has some limitations. It is sensitive to light and heat, and its stability can be affected by pH and other environmental factors. 2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole can also interfere with the growth of some bacterial strains, making it difficult to use in certain experiments.

Future Directions

2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole has shown promising results in various scientific research studies, and there are several future directions for its use. 2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole could be further investigated for its potential as an anti-cancer agent, as it has been shown to have cytotoxic effects on cancer cells. 2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole could also be used in combination with other antimicrobial agents to enhance their activity and reduce the development of resistance. Further research could also be conducted to optimize the synthesis method of 2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole and improve its stability and bioavailability.

Scientific Research Applications

2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and protozoa. 2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole has been used in the treatment of various infections, such as bacterial vaginosis, trichomoniasis, and giardiasis. It has also been investigated for its potential as an anti-cancer agent.

properties

IUPAC Name

6-(4-methylphenyl)-5-nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c1-8-2-4-9(5-3-8)10-11(15(16)17)14-6-7-18-12(14)13-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKAYMMROJSMCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3CCSC3=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60147708
Record name Imidazo(2,1-b)thiazole, 2,3-dihydro-5-nitro-6-p-tolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60147708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole

CAS RN

106636-50-4
Record name 2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106636504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(2,1-b)thiazole, 2,3-dihydro-5-nitro-6-p-tolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60147708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DIHYDRO-6-(4-METHYLPHENYL)-5-NITROIMIDAZO(2,1-B)THIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWG42EHD8A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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